tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662626
InChI: InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13)
SMILES:
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol

tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate

CAS No.:

Cat. No.: VC14662626

Molecular Formula: C8H12N4O4

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate -

Specification

Molecular Formula C8H12N4O4
Molecular Weight 228.21 g/mol
IUPAC Name tert-butyl N-(5-nitro-1H-pyrazol-4-yl)carbamate
Standard InChI InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13)
Standard InChI Key UDFVHEMUFRXPRE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(NN=C1)[N+](=O)[O-]

Introduction

tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by its unique structure, featuring a nitro group attached to a pyrazole ring, which is further linked to a tert-butyl carbamate moiety. The molecular formula for this compound is C₈H₁₂N₄O₄, and its molecular weight is approximately 228.21 g/mol .

Biological Activity and Potential Applications

Research indicates that compounds similar to tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate exhibit activity against various biological targets, including enzymes involved in cancer progression or inflammation. The nitro group may play a role in redox reactions, while the carbamate could interact with enzymes or receptors. Further studies are necessary to elucidate specific pathways affected by this compound.

Mechanism of Action

The mechanism of action for tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate primarily revolves around its biological activity once introduced into a biological system. The nitro group may participate in redox reactions, potentially influencing cellular processes. The carbamate moiety could interact with enzymes or receptors, affecting their activity.

Comparison with Similar Compounds

Similar compounds, such as tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate and tert-butyl (3-chloro-1H-pyrazol-4-yl)carbamate, share structural similarities but exhibit different reactivity profiles due to variations in their functional groups.

Compound NameStructureNotable Features
tert-Butyl (3-Nitro-1H-Pyrazol-4-Yl)CarbamateContains a nitro groupExhibits different reactivity due to nitro group
tert-Butyl (4-Nitro-1H-Pyrazol-3-Yl)CarbamateNitro group at 4-positionDifferent positioning affects biological activity
tert-Butyl (3-Chloro-1H-Pyrazol-4-Yl)CarbamateContains a chloro groupUnique reactivity profile compared to nitro group

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